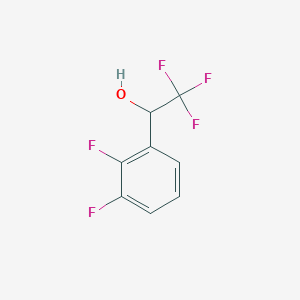![molecular formula C8H13NO2 B11721631 methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B11721631.png)
methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate is a bicyclic compound with a unique structure that makes it an interesting subject for various scientific studies. This compound is part of the azabicycloheptane family, which is known for its rigid and stable structure. The presence of the azabicyclo framework provides this compound with unique chemical and physical properties that are valuable in different fields of research.
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure the scalability and cost-effectiveness of the industrial synthesis.
化学反应分析
Types of Reactions
Methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for precise binding to active sites, influencing the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects.
相似化合物的比较
Similar Compounds
- Methyl (1S,2S,3S,4R)-2’-benzyl-3’-oxo-2’,3’-dihydrospiro[bicyclo[2.2.1]heptane-2,1’-isoindole]-3-carboxylate
- Methyl (1S,2S,3S,4R)-3-(3-methylbut-2-enamido)bicyclo[2.2.1]heptane-2-carboxylate
Uniqueness
Methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate is unique due to its specific stereochemistry and the presence of the azabicyclo framework. This structure provides distinct chemical reactivity and biological activity compared to other similar compounds. Its rigid and stable structure makes it a valuable tool in various scientific applications, particularly in the fields of medicinal chemistry and asymmetric synthesis.
属性
分子式 |
C8H13NO2 |
|---|---|
分子量 |
155.19 g/mol |
IUPAC 名称 |
methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)7-5-2-3-6(4-5)9-7/h5-7,9H,2-4H2,1H3/t5-,6+,7+/m1/s1 |
InChI 键 |
HPVCCAYXVXMOOP-VQVTYTSYSA-N |
手性 SMILES |
COC(=O)[C@@H]1[C@@H]2CC[C@@H](C2)N1 |
规范 SMILES |
COC(=O)C1C2CCC(C2)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[2-(furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B11721573.png)


![Methyl 4-[1-({[(tert-butoxy)carbonyl]amino}imino)ethyl]benzoate](/img/structure/B11721585.png)




![4,7-dichloro-1H-benzo[d][1,2,3]triazole](/img/structure/B11721615.png)

